2-(5-Methyl-2-nitrophenoxy)acetic acid

Description

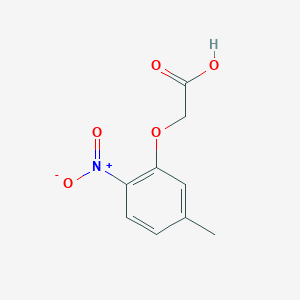

2-(5-Methyl-2-nitrophenoxy)acetic acid is a nitro-substituted phenylacetic acid derivative characterized by a methyl group at the 5-position and a nitro group at the 2-position of the benzene ring, linked via an ether bond to an acetic acid moiety. This structural configuration confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and electronic effects influenced by the nitro and methyl substituents.

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

2-(5-methyl-2-nitrophenoxy)acetic acid |

InChI |

InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

RSGIEBXUDPOQPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 5-methylphenol followed by etherification and subsequent carboxylation. One common method includes:

Nitration: 5-Methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methyl-2-nitrophenol.

Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification processes to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles.

Esterification: Methanol or ethanol with sulfuric acid as a catalyst.

Major Products

Reduction: 2-(5-Methyl-2-aminophenoxy)acetic acid.

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Esterification: Methyl or ethyl 2-(5-Methyl-2-nitrophenoxy)acetate.

Scientific Research Applications

2-(5-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, if reduced to its amino derivative, it could act as an enzyme inhibitor or modulator.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound | Not explicitly provided | C9H9NO5 | ~211.17 (estimated) | 5-CH3, 2-NO2 |

| (2-Methoxy-5-nitrophenyl)acetic acid | 51073-04-2 | C9H9NO5 | 211.17 | 2-OCH3, 5-NO2 |

| 5-Methoxy-2-nitrophenylacetic acid | 20876-29-3 | C9H9NO5 | 211.17 | 5-OCH3, 2-NO2 |

| 2-(5-Fluoro-2-nitrophenyl)acetic acid | 29640-98-0 | C8H6FNO4 | 199.14 | 5-F, 2-NO2 |

| 2-(5-Methoxy-2-nitro-4-(CF3)phenyl)acetic acid | 1190198-33-4 | C11H10F3NO5 | 279.17 | 5-OCH3, 2-NO2, 4-CF3 |

Key Observations :

- Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH3) substituents (e.g., 5-Methoxy-2-nitrophenylacetic acid) are electron-donating, which may reduce the nitro group's electron-withdrawing effects compared to methyl (CH3) or trifluoromethyl (CF3) groups .

- Fluorine Substitution : The 5-fluoro derivative (CAS 29640-98-0) exhibits higher acidity due to fluorine's electronegativity, enhancing the acetic acid group's dissociation .

- Molecular Weight : The trifluoromethyl-substituted compound (CAS 1190198-33-4) has the highest molecular weight (279.17 g/mol), impacting solubility and lipophilicity .

Table 2: Hazard Classification of Selected Analogs

Notes:

Q & A

Q. Purification Methods :

| Technique | Conditions | Yield | Purity |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1) at 4°C | 75–80% | >95% |

| Column Chromatography | Silica gel, hexane/ethyl acetate (4:1) | 65–70% | >98% |

Key challenges include avoiding over-nitration and isolating regioisomers. TLC monitoring (hexane:EtOAc = 3:1) is critical for verifying intermediate steps .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural confirmation:

- NMR Spectroscopy :

- IR Spectroscopy : Strong bands at 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch).

- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm for quantifying purity (>98%) .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) for nucleophilic attack.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with kinetic stability .

- Thermochemistry : Atomization energy deviations <2.4 kcal/mol when using hybrid functionals with exact exchange terms .

Q. Ester Hydrolysis :

| Condition | Time | Yield |

|---|---|---|

| 2M NaOH, reflux | 4h | 85% |

| Enzymatic (lipase) | 24h | 60% |

Monitor pH to avoid decarboxylation.

Advanced: How to address contradictory data in regioselectivity during nitration or substitution reactions?

Methodological Answer:

Contradictions arise from competing electronic (nitro as meta-director) and steric effects (methyl group). Strategies include:

- Computational Modeling : Use Fukui indices to predict electrophilic attack sites.

- Isotopic Labeling : Track substituent positions via ¹³C-labeled precursors.

- Byproduct Analysis : GC-MS to identify ortho/para isomers and adjust reaction stoichiometry .

Case Study : Nitration of 5-methylphenoxyacetic acid yields 85% para-nitro product under low-temperature conditions, versus 60% at 25°C due to increased steric interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.